molecular formula C18H21N3O3S B2914837 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097864-41-8

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2914837
CAS No.: 2097864-41-8
M. Wt: 359.44
InChI Key: HBJWCBZUVWEOON-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds related to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide have been synthesized and evaluated for their antimicrobial properties. For example, Patel et al. (2011) synthesized various amide derivatives using 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, which were screened for in vitro antimicrobial activity against bacteria and fungi, demonstrating variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Diuretic Activity

Compounds structurally similar to this compound have been explored for their diuretic properties. Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and found that one compound in particular showed promising diuretic activity in vivo (Yar & Ansari, 2009).

Nootropic Agents

Research into related compounds has also investigated potential nootropic effects. Valenta et al. (1994) synthesized various 1,4-disubstituted 2-oxopyrrolidines and related compounds, which were tested for nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Electrophilic Substitution Reactions

Aleksandrov and El’chaninov (2017) conducted a study involving the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which underwent electrophilic substitution reactions, a process that could be relevant to similar compounds (Aleksandrov & El’chaninov, 2017).

Synthesis of Analogues

Spoorthy et al. (2021) synthesized a series of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the synthesis and characterization of analogues, which can provide insights into the synthesis pathways of similar compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-12(2)10-13-11-25-15-7-5-4-6-14(13)15/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJWCBZUVWEOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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